molecular formula C19H22N2O4S B2404873 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide CAS No. 922553-74-0

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide

Cat. No. B2404873
CAS RN: 922553-74-0
M. Wt: 374.46
InChI Key: SWORLZGAEYWOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Chronic Renal Disease Agent Synthesis : T. Ikemoto et al. (2000) developed a practical synthesis method for a chronic renal disease agent, trifluoro-N-[4-(3-oxo-3,5-dihydro-4H-1,4,8b-triazaacenaphthylen-4-yl)butyl]methanesulfonamide, which involves the regioselective chlorination of ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (T. Ikemoto et al., 2000).

  • Benzimidazole Fused-1,4-Oxazepines : A. Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids, important for understanding the molecular structure and charge distributions of such compounds, which can inform further research on similar structures (A. Almansour et al., 2016).

  • Kinase Inhibitor Development : S. Naganathan et al. (2015) reported on the process development for scalable synthesis of a benzoxazepine-containing kinase inhibitor, which demonstrates the relevance of this compound class in medicinal chemistry (S. Naganathan et al., 2015).

  • Nonlinear Optical Properties : The study of novel benzimidazole fused-1,4-oxazepines for their nonlinear optical (NLO) properties, as investigated by A. Almansour et al. (2016), shows the potential of these compounds in NLO applications (A. Almansour et al., 2016).

Drug Development and Biochemical Applications

  • Carbonic Anhydrase Inhibitors : A. Sapegin et al. (2018) found that [1,4]oxazepine-based primary sulfonamides exhibit strong inhibition of human carbonic anhydrases, demonstrating potential in therapeutic applications (A. Sapegin et al., 2018).

  • Aza-Reformatsky Reaction with Cyclic Imines : L. D. Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, which is significant for the synthesis of chiral compounds in drug development (L. D. Munck et al., 2017).

  • High Molecular Weight Polybenzoxazoles : Y. Kim et al. (2005) conducted studies on the synthesis of high molecular weight polybenzoxazoles, which are important in material science and potentially in drug delivery systems (Y. Kim et al., 2005).

  • Antimicrobial Activities : M. Babu et al. (2013) synthesized tetrahydrobenzothiophenes with significant activities against bacterial and fungal strains, indicating the relevance of similar structures in antimicrobial research (M. Babu et al., 2013).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1-(4-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-21-10-11-25-18-9-8-16(12-17(18)19(21)22)20-26(23,24)13-15-6-4-14(2)5-7-15/h4-9,12,20H,3,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWORLZGAEYWOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.